8-Bromooctan-4-OL
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Overview
Description
8-Bromooctan-4-OL is an organic compound with the molecular formula C8H17BrO. It is characterized by the presence of a bromine atom attached to the eighth carbon of an octane chain, with a hydroxyl group on the fourth carbon. This compound is used in various chemical processes and has applications in different fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
8-Bromooctan-4-OL can be synthesized through the bromination of octanol. The reaction typically involves the use of bromine or a brominating agent in the presence of a solvent such as chloroform. The reaction is carried out at ambient temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, this compound is produced using similar bromination techniques but on a larger scale. The process involves the continuous addition of bromine to a solution of octanol, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
8-Bromooctan-4-OL undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines
Oxidizing Agents: Potassium permanganate, chromium trioxide
Solvents: Chloroform, ethanol
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 8-aminooctan-4-OL or 8-hydroxyoctan-4-OL can be formed.
Oxidation Products: Oxidation of the hydroxyl group results in the formation of 8-bromooctanal.
Scientific Research Applications
8-Bromooctan-4-OL has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Bromooctan-4-OL involves its interaction with molecular targets through its bromine and hydroxyl functional groups. These interactions can lead to the modification of biological molecules, affecting their function and activity. The compound can also participate in various chemical pathways, leading to the formation of new products .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-1-octanol: Similar in structure but with the hydroxyl group on the first carbon instead of the fourth.
8-Bromooctanal: An oxidation product of 8-Bromooctan-4-OL with a carbonyl group instead of a hydroxyl group.
Uniqueness
This compound is unique due to the specific positioning of its functional groups, which allows it to participate in distinct chemical reactions and pathways compared to its analogs. This makes it a valuable compound in various chemical and biological applications .
Properties
CAS No. |
832726-82-6 |
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Molecular Formula |
C8H17BrO |
Molecular Weight |
209.12 g/mol |
IUPAC Name |
8-bromooctan-4-ol |
InChI |
InChI=1S/C8H17BrO/c1-2-5-8(10)6-3-4-7-9/h8,10H,2-7H2,1H3 |
InChI Key |
MWDMSPOULDNKEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCCCBr)O |
Origin of Product |
United States |
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